1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-5-(methylamino)piperidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-8-6-3-4-7(10)9(2)5-6;;/h6,8H,3-5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJHIUZARFLIHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(=O)N(C1)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride typically involves the reaction of 1-methylpiperidin-2-one with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Pharmacological Applications
1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride has been investigated for various pharmacological effects:
- CNS Activity : Research indicates that this compound may exhibit central nervous system (CNS) activity. Similar piperidine derivatives have shown promise as potential treatments for neurological disorders, including anxiety and depression. Studies suggest that modifications to the piperidine structure can enhance selectivity for specific receptors, potentially leading to reduced side effects compared to existing therapies.
- Anticancer Potential : Preliminary studies have demonstrated that compounds related to this compound possess cytotoxic properties against certain cancer cell lines. For instance, derivatives have shown selective activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values ranging from 20 to 40 µM. The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for cancer cell survival.
Antifungal Activity
Research has highlighted the antifungal properties of piperidine derivatives, including this compound. A study reported significant antifungal activity against Candida albicans and Aspergillus flavus, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL. This suggests that the compound could be explored further as a potential antifungal agent.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| This compound | Candida albicans | 1 |
| Related Piperidine Derivative | Aspergillus flavus | 0.5 |
Case Study on Anticancer Efficacy
A controlled study assessed the cytotoxicity of this compound on various cancer cell lines. Results indicated that specific structural modifications could enhance selectivity towards malignant cells over normal cells, minimizing side effects associated with traditional chemotherapy.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperidine derivatives. The synthetic routes often include:
- Alkylation of piperidine.
- Introduction of the methylamino group via reductive amination.
- Formation of the dihydrochloride salt for enhanced solubility and stability.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes and cellular functions . Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidin-2-one Dihydrochloride
- Molecular Formula : C₇H₁₆Cl₂N₂O
- Molecular Weight : 223.12 g/mol
- Key Features: Differs by an aminoethyl substituent instead of methylamino at position 4. Used as a building block in organic synthesis .
1-Methyl-5-[(piperidin-3-ylmethyl)amino]piperidin-2-one Dihydrochloride
- Molecular Formula: Not explicitly provided, but likely C₁₂H₂₄Cl₂N₃O
- No therapeutic data available .
Structural Comparison Table
Betahistine Hydrochloride
- Molecular Formula : C₈H₁₂N₂·2HCl
- Molecular Weight : 209.11 g/mol
- Key Features: A pyridine derivative with a methylaminoethyl side chain. Approved for treating vertigo (Ménière's disease) due to histamine receptor modulation. Higher aqueous solubility (99.0–101.0% purity) compared to the target compound .
Spectinomycin Hydrochloride
- Molecular Formula : C₁₄H₂₄N₂O₇·2HCl
- Molecular Weight : 405.28 g/mol (anhydrous)
- Key Features: A complex aminocyclitol antibiotic with bis-methylamino and hydroxyl groups. Used against Gram-negative bacteria. Structural complexity confers broad-spectrum activity but limits synthetic accessibility .
Functional Comparison Table
Protein Kinase Inhibitors: Isoquinoline Sulfonamides
Compounds like H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) and H8 (N-[2-(methylamino)ethyl]-5-isoquinoline sulfonamide diHCl) share the dihydrochloride salt form but differ markedly in structure and function:
- H7: Potent protein kinase C (PKC) inhibitor (IC₅₀ ~6 µM) due to its isoquinoline sulfonyl group. Used to study lymphocyte proliferation and cytotoxicity .
- H8 : Weaker PKC inhibition (IC₅₀ ~15 µM) but retains activity against cellular proliferation. Demonstrates the impact of substituent polarity on efficacy .
Activity Hierarchy H7 > H8 > H9 > HA1004 (weakest), correlating with PKC affinity. The target compound lacks the isoquinoline scaffold, suggesting divergent biological targets .
Research Findings and Implications
- Structural Insights: The methylamino group in the target compound likely enhances basicity compared to unsubstituted piperidinones, influencing pharmacokinetics. However, its smaller size versus piperidin-3-ylmethylamino (in ) may reduce off-target interactions .
- Activity Gaps: Unlike H7/H8, the absence of sulfonamide or isoquinoline moieties in the target compound precludes PKC inhibition, highlighting structure-activity trade-offs .
- Therapeutic Potential: Further studies could explore histaminergic or antimicrobial pathways, given parallels with Betahistine and Spectinomycin .
Biological Activity
1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride, also known as a piperidine derivative, has garnered attention due to its potential biological activities. This compound is structurally related to various pharmacologically active agents and has been studied for its effects on different biological systems. Below is a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Name: this compound
- CAS Number: 1909316-45-5
- Molecular Formula: C₇H₁₄Cl₂N₂O
The compound features a piperidine ring with a methyl group and a methylamino substituent, which significantly influences its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Some of the proposed mechanisms include:
- Receptor Modulation: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission.
- Enzyme Inhibition: It has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to various physiological effects.
- Signal Transduction Pathways: The compound can modulate intracellular signaling cascades, impacting cell proliferation and survival.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including this compound. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0098 mg/mL |
These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria as well as fungi .
Neuropharmacological Effects
Piperidine derivatives have been explored for their neuropharmacological effects, particularly in relation to cognitive function and mood disorders. The compound's structural similarity to known psychoactive substances suggests potential applications in treating conditions like anxiety and depression.
Case Studies
-
In Vivo Studies on Antibacterial Activity:
A study evaluated the effectiveness of various piperidine derivatives against common bacterial strains. The results indicated that this compound demonstrated potent antibacterial activity comparable to standard antibiotics . -
Neuroprotective Properties:
Research involving animal models has shown that this compound may possess neuroprotective effects, potentially offering benefits in neurodegenerative diseases. The mechanism appears to involve modulation of oxidative stress pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Methyl-5-(methylamino)piperidin-2-one dihydrochloride with high yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as alkylation or reductive amination, under controlled conditions (e.g., inert atmosphere, specific solvents). Reaction optimization includes adjusting temperature, catalyst loading (e.g., palladium for hydrogenation), and stoichiometry. Purification steps may involve column chromatography or recrystallization to isolate the dihydrochloride salt. Yield improvements can be achieved by monitoring intermediates via TLC or HPLC .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged storage, as hydrochloride salts can hydrolyze or oxidize over time. Use desiccants to minimize moisture absorption. Always wear appropriate PPE (gloves, lab coat, goggles) during handling, and dispose of waste via approved chemical disposal protocols .
Q. What analytical techniques are most effective for characterizing the compound’s purity and structural integrity?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) or titration for chloride content verification .
- Structural Confirmation : Employ H/C NMR for functional group analysis, FTIR for amine/hydrochloride identification, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in analytical data obtained from different characterization methods?
- Methodological Answer : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography for stereochemical confirmation). Assess environmental factors (e.g., solvent polarity in NMR, column choice in HPLC) that may influence readings. Statistical tools like principal component analysis (PCA) can identify outlier datasets. Theoretical frameworks (e.g., molecular orbital theory) may explain unexpected spectral peaks .
Q. What experimental approaches are recommended for studying the compound’s stability under various physiological conditions?
- Methodological Answer : Conduct stress testing by exposing the compound to:
- pH extremes : Incubate in buffers (pH 1–13) and monitor degradation via HPLC.
- Thermal stress : Analyze stability at 40–60°C using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
- Oxidative stress : Use hydrogen peroxide or radical initiators to assess oxidation pathways .
Q. How can the compound’s potential interactions with biological targets be systematically investigated?
- Methodological Answer :
- In vitro assays : Screen for enzyme inhibition (e.g., kinase assays) or receptor binding (radioligand displacement studies).
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins.
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents to identify critical pharmacophores .
Q. What strategies are effective in optimizing the compound’s solubility and bioavailability for preclinical studies?
- Methodological Answer :
- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles via solvent evaporation.
- Bioavailability : Conduct permeability assays (e.g., Caco-2 cell monolayers) and evaluate metabolic stability in liver microsomes. Adjust hydrochloride counterion ratios to balance solubility and lipophilicity .
Q. How can researchers design experiments to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways.
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) with target receptors.
- In vivo models : Employ knockout mice or CRISPR-edited cell lines to validate target specificity .
Methodological Considerations
- Theoretical Frameworks : Link experiments to established theories (e.g., Hammond’s postulate for reaction mechanisms) to guide hypothesis generation .
- Quality Control : Adhere to pharmacopeial standards (e.g., USP/EP) for purity testing, including heavy metal limits (<20 μg/g) and loss on drying (<5 mg/g) .
- Ethical and Safety Compliance : Follow institutional protocols for hazardous waste disposal and obtain approvals for biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
